molecular formula C18H23N3O2 B7719723 N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7719723
M. Wt: 313.4 g/mol
InChI Key: WANYLWQNBDSNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising compound due to its unique chemical structure and potential benefits.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are involved in the development of cancer.
Biochemical and physiological effects:
Studies have shown that N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low toxicity and good biocompatibility. This compound can be easily synthesized and purified, making it readily available for research purposes. However, one limitation of using this compound is its relatively unknown mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. This compound may also have potential applications in the field of materials science, such as in the development of fluorescent probes and photosensitizers. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential limitations and side effects.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of cyclohexylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and butanoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated and stirred for several hours to yield the desired product. The purity of the product is determined by chromatography and spectroscopy techniques.

Scientific Research Applications

N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. In particular, this compound has shown promising results in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANYLWQNBDSNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

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